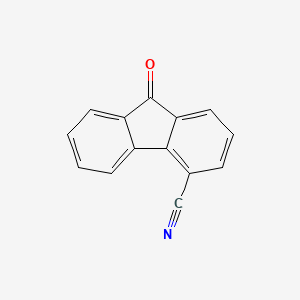

4-cyano-9-fluorenone

Description

Contextualization within Fluorenone Chemistry

Fluorenone, with the chemical formula C₁₃H₈O, is a fundamental organic compound characterized by a fluorene (B118485) backbone featuring a ketone group at the 9-position wikipedia.orgnih.gov. It presents as a bright fluorescent yellow solid and serves as a cornerstone in organic synthesis, acting as a crucial intermediate for a wide array of fine chemicals, resins, pharmaceuticals, and advanced materials chemicalbook.comchemimpex.comriyngroup.comujpronline.com. The inherent structural rigidity and tunable photo-physical and physico-chemical properties of the fluorenone core make it a highly sought-after building block. These attributes enable its application in diverse high-technology fields, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), sensors, and as a component in advanced polymers researchgate.netresearchgate.netresearchgate.net. The fluorene moiety offers multiple reactive sites, facilitating the synthesis of complex functionalized intermediates, polymers, and macrocycles, thereby expanding its utility in materials science and organic electronics researchgate.netresearchgate.netsigmaaldrich.com.

Significance of Cyano-Substitution in Fluorenone Scaffolds

The strategic introduction of a cyano (-CN) group onto the fluorenone scaffold, as seen in 4-cyano-9-fluorenone, profoundly impacts its electronic and optical characteristics. The cyano group is recognized as a potent electron-withdrawing substituent, exerting significant influence through both inductive and resonance effects numberanalytics.comrsc.orgfigshare.comacs.orgresearchgate.net. This electron-withdrawing capability enhances the electron-accepting nature of the molecule, often promoting n-type semiconducting behavior and increasing electron affinity acs.orgvulcanchem.com.

A key consequence of cyano substitution is the modification of frontier molecular orbital energy levels. Specifically, it tends to lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) figshare.comacs.orgresearchgate.net. This electronic tuning is critical for applications in organic electronics, as it directly influences charge injection and extraction efficiencies, and can lead to improved device performance parameters such as higher open-circuit voltages (VOC) in solar cells figshare.comacs.orgresearchgate.net. Furthermore, cyano substitution can decrease the band gap of conjugated systems, facilitating a red-shift in absorption spectra and potentially narrowing luminescence bands, which is advantageous for tuning emission colors and improving light harvesting figshare.comacs.org. For this compound, the specific placement of the cyano group at the 4-position imparts a distinct electronic profile, making it a valuable component for materials requiring robust electron-accepting capabilities and modified electronic interactions compared to unsubstituted fluorenone vulcanchem.com.

Overview of Current Academic Research Directions Pertaining to this compound

Current academic research involving this compound and related cyano-substituted fluorenone derivatives primarily focuses on their application in cutting-edge materials for optoelectronics and sensing technologies researchgate.netresearchgate.net.

Organic Electronics: These compounds are extensively studied for their potential in organic light-emitting diodes (OLEDs), where they can function as emissive materials or host components, capitalizing on their tunable photophysical properties and charge transport capabilities researchgate.netsigmaaldrich.comresearchgate.net. In the realm of organic solar cells (OSCs), cyano-functionalized fluorenone derivatives contribute to enhanced device efficiency by facilitating electron transport and precisely tuning energy levels figshare.comacs.orgresearchgate.net. Detailed research findings indicate that cyano substitution can effectively lower HOMO and LUMO energy levels, leading to higher VOC values and reduced energy losses, while also decreasing the band gap and red-shifting absorption spectra figshare.comacs.orgresearchgate.net. For instance, studies on conjugated polymers have shown that incorporating a cyano group can improve charge transport and device performance, though the benefits may plateau or diminish with excessive substitution figshare.comresearchgate.net.

Sensors and Bioimaging: The stimuli-responsive nature of certain fluorenone derivatives, including those bearing cyano substituents, positions them as promising candidates for molecular sensing applications and bioimaging. Their capacity for charge transfer and exhibition of solvatochromic fluorescence further broadens their utility in detecting specific analytes or visualizing biological processes researchgate.netacs.org.

Organic Synthesis: this compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures. Notably, it participates in multi-component reactions for synthesizing heterocyclic compounds, such as imidazo[1,2-a]pyridine (B132010) derivatives, which exhibit diverse pharmacological activities lookchem.comrsc.org.

Photochemistry and Charge Transfer: Research also explores the role of this compound in understanding charge transfer dynamics within donor-acceptor complexes, a fundamental aspect of organic electronic device operation. The electron-withdrawing cyano group is instrumental in facilitating these crucial charge transfer processes researchgate.net.

Data Tables

To illustrate the properties and research trends associated with this compound and its parent compound, the following data tables have been compiled from the available literature.

Table 1: Physicochemical Properties of this compound and 9-Fluorenone (B1672902)

| Property | This compound | 9-Fluorenone | Source(s) |

| Molecular Formula | C₁₄H₇NO | C₁₃H₈O | wikipedia.orgnih.govriyngroup.comvulcanchem.com |

| Molecular Weight | 205.21 g/mol | 180.20 g/mol | wikipedia.orgnih.govriyngroup.comvulcanchem.com |

| Density | 1.33 g/cm³ | 1.13 g/cm³ | wikipedia.orgnih.govvulcanchem.com |

| IUPAC Name | 9-oxo-9H-fluorene-4-carbonitrile | 9H-Fluoren-9-one | wikipedia.orgvulcanchem.com |

| Appearance | Solid | Yellow solid | wikipedia.orgvulcanchem.com |

| Solubility | Soluble in organic solvents, insoluble in water | Soluble in alcohol, acetone, benzene (B151609); insoluble in water | nih.govlookchem.com |

Table 2: Impact of Cyano Substitution on Electronic Properties (General Trends for Organic Electronics)

| Property/Parameter | Unsubstituted Fluorenone Scaffold (General Trend) | Cyano-Substituted Fluorenone Scaffold (General Trend) | Significance in Organic Electronics | Source(s) |

| Electron-Withdrawing Character | Moderate (due to carbonyl) | Strong (carbonyl + cyano) | Enhances n-type semiconducting behavior, electron acceptor capability | numberanalytics.comrsc.orgfigshare.comacs.orgresearchgate.netacs.org |

| HOMO Level | Higher | Lower | Affects charge injection/extraction, device voltage | figshare.comacs.orgresearchgate.netrsc.org |

| LUMO Level | Lower | Significantly Lower | Affects charge injection/extraction, electron affinity | figshare.comacs.orgresearchgate.netrsc.org |

| Band Gap | Wider | Narrower | Influences absorption spectrum, color of emission | figshare.comacs.org |

| Electron Affinity | Moderate | Increased | Crucial for electron transport materials | acs.org |

| Ionization Potential | Moderate | Increased | Affects hole injection/transport | acs.org |

| Charge Transport | Varies | Can be enhanced (electron mobility) | Key for device performance (OLEDs, OSCs) | rsc.orgfigshare.comacs.orgresearchgate.net |

The information presented highlights this compound as a molecule of significant interest in contemporary organic chemistry research, particularly for its contributions to the development of advanced functional materials.

Structure

3D Structure

Properties

IUPAC Name |

9-oxofluorene-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7NO/c15-8-9-4-3-7-12-13(9)10-5-1-2-6-11(10)14(12)16/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZWHNSTYWQGPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC=C3C2=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300073 | |

| Record name | 9-oxofluorene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4269-20-9 | |

| Record name | NSC134568 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-oxofluorene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Cyano 9 Fluorenone and Its Derivatives

Direct Synthesis Approaches to 4-Cyano-9-fluorenone

While specific, detailed protocols for the direct synthesis of this compound are not extensively detailed in the provided literature snippets, general strategies for its preparation can be inferred. These typically involve either the functionalization of a pre-formed 9-fluorenone (B1672902) core or the oxidation of a suitably substituted fluorene (B118485) precursor. The introduction of the cyano group at the 4-position of the fluorenone skeleton is often achieved through nucleophilic substitution reactions on a 4-halo-9-fluorenone precursor, employing metal-catalyzed cyanation methods researchgate.net. For instance, the conversion of a carbonyl group (C=O) on a fluorenone moiety to a cyano group (C≡N) has been explored to modify electronic properties acs.org. Related compounds, such as 2-cyano-9H-fluoren-9-one, have been synthesized via oxidative cyclization methods uni-muenchen.de.

Synthetic Routes to 9-Fluorenone Precursors for Cyano-Derivatization

The efficient synthesis of the 9-fluorenone scaffold is a prerequisite for preparing its cyano-substituted derivatives. Various approaches exist, including oxidation of fluorenes and participation in multi-component reactions.

The transformation of fluorenes into 9-fluorenones is commonly achieved through oxidative methods. A green and highly efficient technique involves the aerobic oxidation of 9H-fluorenes in the presence of potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) under ambient conditions, which yields 9-fluorenones in high yields and purity researchgate.net. This method is applicable to fluorenes bearing various substituents, including nitro, halogen, or alkyl groups researchgate.net. For example, 2,7-dibromofluorene (B93635) can be oxidized to 2,7-dibromofluorenone using chromium trioxide researchgate.net. Other oxidative strategies for fluorenone synthesis include palladium-catalyzed reactions, such as the cyclization of 2-bromobenzaldehydes with arylboronic acids acs.orgorganic-chemistry.org, and photocatalyzed intramolecular cyclization of biarylcarboxylic acids organic-chemistry.org. Additionally, metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls offers a route to substituted fluorenones, demonstrating compatibility with functional groups such as cyano nih.gov.

9-Fluorenone serves as a versatile building block in multi-component reactions (MCRs) for the construction of complex molecular architectures. A notable example is a five-component domino reaction that utilizes cyanoacetohydrazide, 9-fluorenone, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, and ethylenediamine (B42938) in ethanol (B145695) under reflux to synthesize tetrahydroimidazo[1,2-a]pyridine derivatives rsc.orgnih.govrsc.org. These cascade reactions typically involve a sequence of reactions including Knoevenagel condensation and Michael addition rsc.orgnih.govrsc.org. Another MCR strategy involves the reaction of anilines, dimedone, 9-fluorenone, cyanoacetohydrazide, and aromatic aldehydes, catalyzed by piperidine, to yield hexahydroquinoline-3-carbohydrazide derivatives tandfonline.combohrium.com. Furthermore, copper-catalyzed multicomponent coupling reactions have been employed, where 9-fluorenones react with alkynes and amines to form spirofluorenonaphthoquinoline derivatives bohrium.com.

Introduction of Cyano Groups and Other Functionalizations

The strategic placement of a cyano group onto the fluorenone framework is a key step in synthesizing this compound and related compounds. This is often achieved through nucleophilic substitution or condensation reactions.

The incorporation of a cyano group onto the fluorenone skeleton, particularly at the 4-position, is typically accomplished through nucleophilic substitution reactions. A primary strategy involves the cyanation of halo-substituted fluorenones, such as 4-halo-9-fluorenone, using cyanide sources like cuprous cyanide, often facilitated by metal catalysis researchgate.net. While a direct synthesis of this compound via this method is not explicitly detailed with conditions in the provided snippets, the general principle of nucleophilic substitution of an aryl halide by a cyanide ion is well-established chemistrystudent.com. For instance, the synthesis of 4-cyanofluorene from 4-bromo-9H-fluorene using cuprous cyanide in DMF at 150°C for 16 hours, yielding the product in 38% yield, exemplifies this approach for the fluorene analogue csic.es.

Condensation reactions are widely utilized for the preparation of fluoren-9-ylidene derivatives. These reactions commonly involve the reaction of the carbonyl group of 9-fluorenone with primary amines or hydrazines to form imine (Schiff base) or hydrazone linkages. A classic example is the synthesis of N-(9H-Fluoren-9-ylidene)aniline, achieved through the acid-catalyzed condensation of 9-fluorenone with aniline (B41778) derivatives in solvents like toluene (B28343), often with azeotropic removal of water jocpr.com. These reactions proceed via nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by dehydration to form the imine bond . Similarly, condensation of 9-fluorenone with thiosemicarbazide, semicarbazide, or ethylene (B1197577) diamine yields various fluoren-9-ylidene Schiff base ligands jocpr.com. These fluoren-9-ylidene structures are also formed as intermediates in more complex cascade reactions, such as the formation of hydrazone intermediates from 9-fluorenone and cyanoacetohydrazide, which then participate in subsequent cyclization steps nih.gov. The synthesis of 4-((9H-fluoren-9-ylidene)methyl)benzonitrile from 9-bromofluorene (B49992) and 4-cyanobenzaldehyde (B52832) also illustrates the formation of a fluoren-9-ylidene moiety incorporating a cyano group mdpi.com.

Data Tables

Table 1: Key Synthetic Strategies for Fluorenone and Fluoren-9-ylidene Derivatives

| Reaction Type / Precursor | Key Reagents/Conditions | Product Type | Yield (%) | Notes | Citation |

| Aerobic Oxidation | 9H-Fluorene, KOH, THF | 9-Fluorenone | High | Green method, ambient conditions | researchgate.net |

| Oxidation | 2,7-Dibromofluorene, CrO3 | 2,7-Dibromofluorenone | Not specified | researchgate.net | |

| Oxidative Cyclization | 2-(aminomethyl)biphenyls, TBHP | Substituted Fluorenones | Fair to good | Compatible with cyano groups | nih.gov |

| MCR (5-component) | Cyanoacetohydrazide, 9-fluorenone, aromatic aldehyde, 1,1-bis(methylthio)-2-nitroethene, ethylenediamine, EtOH, reflux | Tetrahydroimidazo[1,2-a]pyridine derivatives | 65–87% | Cascade reaction | rsc.orgnih.govrsc.org |

| MCR (5-component) | 9-fluorenone, thiosemicarbazide, α-halocarbonyl compounds, THF/1,4-dioxane | Fluorenyl-hydrazonothiazole derivatives | Not specified | Hantzsch reaction | mdpi.com |

| Condensation (Schiff Base) | 9-fluorenone, Aniline, p-TsOH, Toluene, reflux | N-(9H-Fluoren-9-ylidene)aniline | Not specified | Azeotropic water removal | jocpr.com |

Table 2: Introduction of Cyano Groups via Nucleophilic Substitution

| Reaction Type / Starting Material | Reagents/Conditions | Product | Yield (%) | Notes | Citation |

| Nucleophilic Substitution | 4-Bromo-9H-fluorene, CuCN, DMF, 150°C, 16h | 4-Cyanofluorene | 38% | Cyanation of aryl bromide | csic.es |

| Metal-catalyzed Cyanation | Halo-fluorenone precursor, Cyanide source | Cyano-fluorenone derivative | Not specified | Introduction of nitrile group | researchgate.net |

Table 3: Condensation Reactions for Fluoren-9-ylidene Derivatives

| Starting Materials | Reagents/Conditions | Product Type | Yield (%) | Notes | Citation |

| 9-fluorenone, Aniline | p-TsOH, Toluene, reflux | N-(9H-Fluoren-9-ylidene)aniline | Not specified | Schiff base formation | jocpr.com |

| 9-fluorenone, Thiosemicarbazide | Glacial acetic acid, 1,4-dioxane | 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | Not specified | Intermediate for Hantzsch reaction | mdpi.com |

| 9-bromofluorene, 4-cyanobenzaldehyde | TDAE conditions | 4-((9H-Fluoren-9-ylidene)methyl)benzonitrile | 15% | Formation of fluoren-9-ylidene moiety | mdpi.com |

Compound List

this compound (4CN-Fon)

9-fluorenone

Fluorene

4-bromo-9H-fluorene

2,7-dibromofluorene

2,7-dibromofluorenone

Aniline

N-(9H-Fluoren-9-ylidene)aniline

Cyanoacetohydrazide

Aromatic aldehydes

1,1-bis(methylthio)-2-nitroethene

Ethylenediamine

Tetrahydroimidazo[1,2-a]pyridine derivatives

2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide

α-halocarbonyl compounds

Fluorenyl-hydrazonothiazole derivatives

Thiosemicarbazide

Semicarbazide

Ethylene diamine

4-cyanobenzaldehyde

4-((9H-Fluoren-9-ylidene)methyl)benzonitrile

2-Cyano-9H-fluoren-9-one

NAI-FN-NAI (BO)

NAI-FCN-NAI (BO)

Derivatization of the Fluorenone Core with Cyanated Moieties

The introduction of cyano groups onto the fluorenone core is a key strategy for modifying its electronic properties, often to enhance its electron-deficient character and suitability as a building block for advanced materials . While direct cyanation at the 4-position of 9-fluorenone itself is not extensively detailed in the provided literature snippets, general methodologies for aryl cyanation and the derivatization of fluorenone precursors are established.

A primary route for introducing cyano groups onto aromatic systems involves the functionalization of pre-existing halogenated precursors. The Rosenmund-von Braun reaction, a well-known method for converting aryl halides to nitriles using copper(I) cyanide (CuCN), has been applied to fluorene derivatives. For instance, the synthesis of 4-cyanofluorene was achieved by reacting 4-bromo-9H-fluorene with CuCN in N,N-dimethylformamide (DMF) at 150°C for 16 hours, yielding the product in 38% csic.es. Although this specific example pertains to a fluorene rather than a fluorenone core, the methodology is transferable, provided a suitable halo-fluorenone precursor is available.

Another significant approach involves the cyanation of iodinated fluorenones. Studies indicate that 2-iodofluorenone can be subjected to cyanation conditions using copper(II) nitrate (B79036) trihydrate (Cu(NO3)2·3H2O) in DMF, resulting in the formation of the corresponding cyanated product in moderate yields rsc.org. This demonstrates the viability of metal-catalyzed cyanation on the fluorenone scaffold. Furthermore, dibrominated fluorenones, such as 2,7-dibromo-9-fluorenone (B76252), have been reported to undergo selective mono-cyanation through nucleophilic metal-catalyzed reactions researchgate.net.

General strategies for aryl cyanation, such as the Sandmeyer reaction (converting aryl amines to nitriles via diazonium salts) nih.govorganic-chemistry.orgorganic-chemistry.org and direct C-H cyanation methods nih.govrsc.org, also represent potential pathways for derivatizing the fluorenone core. The incorporation of cyano groups into fluorenone derivatives is particularly relevant for the development of electron-accepting materials used in organic electronics rsc.orgresearchgate.net.

Advanced Synthetic Techniques and Catalytic Approaches in this compound Chemistry

The synthesis of this compound and its analogues benefits from advanced catalytic systems and modern synthetic techniques, primarily focusing on transition metal-catalyzed cyanation reactions.

Copper-Catalyzed Cyanation: Copper catalysis is a widely adopted strategy for introducing nitrile functionalities onto aromatic systems. These methods typically utilize aryl halides or C-H bonds as substrates, employing various cyanide sources, including metal cyanides (e.g., CuCN, KCN, Zn(CN)2) or in situ generated cyanide species from reagents like DMF or benzyl (B1604629) nitrile rsc.orgnih.govorganic-chemistry.orgrsc.orgscielo.bribs.re.kr. For example, copper-catalyzed cyanation of aryl iodides using a combination of DMF and ammonium (B1175870) bicarbonate has been reported, where copper is implicated in both the generation of cyanide units and the subsequent cyanation process ibs.re.kr. Research has also demonstrated the cyanation of 2-iodofluorenone using Cu(NO3)2·3H2O in DMF, achieving moderate yields rsc.org. These copper-catalyzed protocols offer efficient routes for the cyanation of the fluorenone skeleton.

Palladium-Catalyzed Cyanation: Palladium catalysis is another cornerstone of modern organic synthesis, particularly for carbon-carbon bond formation, including the synthesis of aryl nitriles. Palladium-catalyzed cyanation of aryl halides is a well-established methodology, employing diverse cyanide sources such as potassium ferrocyanide (K4[Fe(CN)6]), sodium cyanide (NaCN), or zinc cyanide (Zn(CN)2) organic-chemistry.orgorganic-chemistry.orgresearchgate.net. These reactions are effective with aryl bromides, iodides, and chlorides, often exhibiting broad functional group tolerance and delivering products in good yields organic-chemistry.org. While specific applications to the synthesis of this compound are not explicitly detailed in the provided search results, the general principles of palladium-catalyzed cyanation are highly relevant for the preparation of such compounds.

Other Catalytic and Synthetic Strategies: Beyond copper and palladium, other catalytic systems and reagents contribute to cyanation chemistry. Indium(III) catalysis has been explored for reductive iodination/cyanation reactions organic-chemistry.org. Furthermore, direct cyanation approaches, which avoid the need for pre-functionalization steps, are an active area of research, often involving oxidants in conjunction with catalytic systems nih.govrsc.org. While specific advanced techniques like microwave-assisted synthesis or flow chemistry are not explicitly cited for this compound in the provided snippets, these methods are commonly employed in contemporary organic synthesis to optimize reaction kinetics, yields, and selectivity.

Data Table: Representative Cyanation Reactions on Fluorene/Fluorenone Scaffolds

| Reaction Type | Substrate | Cyanating Reagent | Catalyst/Conditions | Yield | Reference |

| Rosenmund-von Braun Reaction | 4-bromo-9H-fluorene | CuCN | DMF, 150°C, 16h | 38% | csic.es |

| Copper-Catalyzed Cyanation | 2-Iodofluorenone | DMF | Cu(NO3)2·3H2O, DMF | Moderate | rsc.org |

| Nucleophilic Metal-Catalyzed | 2,7-dibromo-9-fluorenone | Not specified | Metal-catalyzed cyanation | Mono-cyanation | researchgate.net |

Compound List:

this compound

9-fluorenone

4-bromo-9H-fluorene

2-iodofluorenone

2,7-dibromo-9-fluorenone

4-cyanofluorene

Spectroscopic Characterization and Elucidation of Electronic Structures of 4 Cyano 9 Fluorenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. ¹H NMR provides information about the hydrogen atoms in a molecule, including their chemical environment and connectivity, while ¹³C NMR reveals the carbon skeleton.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is employed to identify functional groups within a molecule by detecting the characteristic vibrational frequencies of chemical bonds. For 4-cyano-9-fluorenone, these techniques are vital for confirming the presence of the nitrile (C≡N) and carbonyl (C=O) groups, as well as the aromatic ring system.

While specific IR or Raman spectral data for this compound were not found in the provided sources, the characteristic absorption of the nitrile group (C≡N) is typically observed as a strong, sharp band in the 2200-2260 cm⁻¹ range in IR spectra umich.edu. The carbonyl group (C=O) of the fluorenone moiety is expected to show a significant absorption in the region of 1600-1700 cm⁻¹ aip.org. Raman spectroscopy can complement IR by providing information on symmetric vibrations and ring modes of the aromatic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, offering insights into its electronic structure, conjugation, and light absorption properties. For this compound, UV-Vis spectroscopy is used to characterize its electronic absorption, which is influenced by the extended π-conjugation of the fluorenone core and the electron-withdrawing effect of the cyano group.

The provided literature indicates that UV-Vis absorption spectra are recorded for fluorenone derivatives rsc.orglookchem.comchemsrc.commassbank.euacs.orgnih.gov. However, specific absorption maxima (λmax) for this compound are not explicitly detailed in the accessible snippets. Generally, fluorenone exhibits absorption bands in the UV region, with some weaker absorptions extending into the visible spectrum due to n-π* transitions lookchem.comchemsrc.comacs.org. The presence of the electron-withdrawing cyano group is expected to modify these electronic transitions, potentially causing shifts in absorption wavelengths and altering molar absorptivities, which can be indicative of charge-transfer characteristics.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of a compound. Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with High-Resolution Mass Spectrometry (HRMS), provide precise mass-to-charge ratios (m/z) that can be matched to the calculated molecular formula.

While specific mass spectrometry data for this compound is not detailed in the provided snippets, mass spectrometry is a standard method for its characterization researchgate.netrsc.org. For example, HRMS measurements are routinely employed for fluorenone derivatives to confirm their identity rsc.org. The parent compound, 9-fluorenone (B1672902) (C₁₃H₈O), has a molecular weight of approximately 180.20 g/mol lookchem.comchemsrc.comacs.orgrsc.orgrsc.org. The addition of a cyano group (CN, molecular weight 26.02 g/mol ) at the 4-position would result in a molecular formula of C₁₄H₇NO and a molecular weight of approximately 205.22 g/mol for this compound. The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) would be expected at these respective m/z values.

Rotational Spectroscopy for Gas-Phase Characterization

Rotational spectroscopy, typically performed using microwave or millimeter-wave techniques, provides highly precise information about the molecular structure, bond lengths, bond angles, and electric dipole moments of molecules in the gas phase. This technique requires the molecule to possess a permanent electric dipole moment.

The provided literature indicates that rotational spectroscopy has been applied to study fluorene (B118485) derivatives and fluorenone itself. Specifically, studies have characterized the rotational spectra of five cyano derivatives of fluorene rsc.orgnih.gov, enabling the derivation of accurate molecular constants. Additionally, the rotational spectrum of fluoren-9-one (9-fluorenone) has been recorded and assigned in the millimeter wave region, revealing a dipole moment of approximately 3 D aip.org. However, specific rotational spectroscopic data or derived molecular constants for this compound were not found in the provided snippets.

Advanced Spectroscopic Techniques for Excited State Dynamics Investigations

Advanced spectroscopic techniques, such as time-resolved fluorescence, transient absorption spectroscopy, and ultrafast Raman spectroscopy, are employed to investigate the dynamics of excited states, electron transfer processes, and structural changes occurring after photoexcitation. These methods are crucial for understanding the photophysical and photochemical behavior of molecules.

Research has explored the excited-state dynamics of various fluorenone derivatives. For instance, studies have investigated intermolecular electron transfer from amines to the excited states of 9-fluorenone acs.org, as well as the photophysical properties of aminofluorenone derivatives, including fluorescence quantum yields and lifetimes. Investigations into charge transfer processes and excited state electron transfer have also been conducted on related systems acs.org. While these studies highlight the importance of excited-state investigations for fluorenone-based compounds, specific experimental data on the excited-state dynamics of this compound was not found in the provided search results.

Data Tables

Specific numerical data for this compound, such as detailed NMR chemical shifts, IR/Raman frequencies, UV-Vis absorption maxima, or mass spectral fragment ions, were not explicitly provided in the accessible search snippets. Therefore, data tables for these spectroscopic techniques cannot be generated based solely on the provided text.

Compound List

this compound

Photophysical Phenomena and Photochemistry of 4 Cyano 9 Fluorenone Systems

Excited State Characterization and Dynamics

The behavior of 4-cyano-9-fluorenone in its excited state is dictated by the nature of its electronic transitions and its interaction with the surrounding environment. The presence of both an electron-withdrawing cyano group (-CN) and a carbonyl group (>C=O) on the fluorene (B118485) framework gives rise to unique photophysical properties.

Fluorescence and Phosphorescence Studies, including Quantum Yields and Lifetimes

The photophysics of the parent compound, 9-fluorenone (B1672902), are highly sensitive to the solvent environment. nycu.edu.tw In nonpolar solvents, 9-fluorenone has a lowest singlet excited (S1) state with n-π* character and exhibits a nearly 100% triplet quantum yield due to exceptionally fast intersystem crossing (ISC). nycu.edu.tw Conversely, in polar solvents, the S1 state takes on π-π* character. nycu.edu.tw This change in the nature of the excited state dramatically slows the ISC rate, allowing fluorescence to compete more effectively with triplet formation. nycu.edu.tw Consequently, the fluorescence lifetime of 9-fluorenone increases significantly in polar solvents like acetonitrile. nycu.edu.tw

The introduction of an electron-withdrawing cyano group at the 4-position modifies these properties. Electron-withdrawing substituents on the fluorenone core have been shown to decrease the energy of an upper triplet state (T3), leading to an increase in the intersystem crossing rate constant. researchgate.net While specific quantum yield data for this compound is not detailed in the provided sources, the fluorescence quantum yield of related fluorenol systems is known to be sensitive to the molecular structure and solvent. cdnsciencepub.com

Table 1: Photophysical Properties of 9-Fluorenone in Different Solvents

| Solvent | S1 State Character | Fluorescence Lifetime (τ) | Triplet Quantum Yield (Φ_T) |

|---|---|---|---|

| Hexane | n-π* | 110 ps | ~1.0 |

| Acetonitrile | π-π* | 16 ns | 0.46 |

| DMSO | π-π* | 15.1 ns | Not Specified |

Data sourced from a study on the parent compound, 9-fluorenone. nycu.edu.tw

Delayed Fluorescence Mechanisms (Thermally Activated Delayed Fluorescence - TADF)

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate light, a process of significant interest for applications like organic light-emitting diodes (OLEDs). frontiersin.org This process relies on the reverse intersystem crossing (RISC) of excitons from a low-lying triplet state (T1) to an emissive singlet state (S1), enabled by a small energy gap between these states (ΔE_ST). researchgate.netchemrxiv.org

Fluorenone derivatives are suitable platforms for designing TADF emitters. researchgate.net By integrating electron-donating units with an electron-accepting fluorenone core, it is possible to create molecules with a distinct separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). chemrxiv.orgspiedigitallibrary.org This separation helps to minimize the ΔE_ST, thereby facilitating the thermally activated up-conversion from T1 to S1 and promoting efficient delayed fluorescence. researchgate.netspiedigitallibrary.org For example, a "butterfly-shaped" emitter using a fluorenone core as the acceptor has been reported as an orange-red TADF material. spiedigitallibrary.org The excited state lifetimes of TADF compounds are often long enough to participate in photochemical reactions. acs.org

Intramolecular Charge Transfer (ICT) States and Solvation Effects

The this compound molecule possesses both electron-donating (the fluorene aromatic system) and strong electron-accepting moieties (the cyano and carbonyl groups), a classic donor-acceptor structure. nih.govresearchgate.net Upon photoexcitation, such molecules can form an intramolecular charge transfer (ICT) state, where electron density is significantly shifted from the donor part to the acceptor part. chinesechemsoc.orgmdpi.com

A hallmark of ICT state formation is solvatochromism: a pronounced shift in the fluorescence emission spectrum depending on the polarity of the solvent. rsc.orgresearchgate.net In polar solvents, the highly dipolar ICT excited state is stabilized more than the ground state, leading to a red shift (a shift to longer wavelengths) in the emission. researchgate.netmdpi.com This phenomenon is observed in many cyano-substituted aromatic compounds. nih.govrsc.orgacs.org The significant stabilization of the excited state in polar environments is a clear indicator of its ICT character. worktribe.com In some donor-acceptor systems, the presence of cyano groups can induce strong ICT, leading to broad absorption bands and long-lived excitons. chinesechemsoc.org Theoretical calculations can be used to understand the structural modifications that occur during the ultrafast ICT process. worktribe.com

Photochemical Reactivity and Pathways

When irradiated with light, this compound can engage in various chemical reactions, primarily driven by its ability to act as an electron or hydrogen atom acceptor in its excited state.

Photo-induced Electron Transfer (PET) Processes and Charge Recombination

Photo-induced electron transfer (PET) is a fundamental photochemical process where an excited molecule transfers an electron to or from another molecule. nih.gov Cyano-substituted aromatic compounds and fluorenones are well-known electron acceptors in PET reactions. researchgate.netresearchgate.netacs.org Upon excitation, the singlet or triplet state of this compound can be quenched by an electron donor. cdnsciencepub.com This process involves the transfer of an electron from the donor to the excited fluorenone, resulting in a radical ion pair. nih.gov

The feasibility of this PET reaction is governed by the thermodynamic driving force. nih.gov The fluorescence quenching observed in these systems is often a primary indicator of PET occurring. researchgate.netacs.org Following the initial charge separation, the system relaxes via charge recombination, where the electron is transferred back to the donor radical cation, returning the molecules to their ground state. nih.gov The rates of both electron transfer and charge recombination can be highly dependent on the solvent polarity. nih.gov

Hydrogen Atom Transfer (HAT) Photoreactions

In addition to acting as an electron acceptor, the excited triplet state of ketones like 9-fluorenone can initiate reactions through hydrogen atom transfer (HAT). acs.orgbeilstein-journals.org In a HAT photoreaction, the excited fluorenone abstracts a hydrogen atom from a suitable hydrogen-donor substrate, such as an alcohol or an aliphatic C-H bond. researchgate.netorganic-chemistry.org

This process is a key step in the photocatalytic functionalization of C-H bonds. acs.orgmdpi.com For instance, 9-fluorenone has been successfully used as a photosensitizer to catalyze the fluorination of benzylic C-H bonds. beilstein-journals.orgbeilstein-journals.org The mechanism involves the photoexcited triplet state of 9-fluorenone abstracting a hydrogen atom, which generates a carbon-centered radical on the substrate. organic-chemistry.org This radical can then be trapped by a fluorine source to yield the final product. beilstein-journals.org The electrophilic character of the triplet excited state of fluorenone derivatives facilitates their reactivity towards hydrogen donors. researchgate.net

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | |

| 9-fluorenone | |

| Acetonitrile | ACN |

| 1,2,3,4-tetrahydroquinoline | THQ |

| 9-cyanoanthracene | |

| Xanthone | |

| 4CzIPN | 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene |

| 9,9-dimethyl-9,10-dihydroacridine | |

| 2-nitro-9-fluorenone | 2N9FL |

Energy Transfer Processes in Fluorenone Systems

Energy transfer (EnT) is a fundamental photophysical process where an excited-state molecule (a donor) non-radiatively transfers its electronic excitation energy to a ground-state molecule (an acceptor). thewonderofscience.com In fluorenone systems, this process is crucial to their function as photosensitizers. beilstein-journals.org The mechanism often involves the fluorenone derivative absorbing light, which promotes it from a ground singlet state (S₀) to an excited singlet state (S₁). Subsequently, through a process called intersystem crossing (ISC), the molecule transitions to a more stable and longer-lived triplet state (T₁). beilstein-journals.org

This triplet-state fluorenone can then act as an energy donor. If the triplet energy of the fluorenone is higher than that of a potential acceptor molecule, it can transfer this energy via a mechanism known as triplet-triplet energy transfer (TTET). beilstein-journals.org This process returns the fluorenone to its ground state while promoting the acceptor to its triplet state, which can then undergo chemical reactions. beilstein-journals.org This type of photosensitization allows for chemical transformations that are otherwise difficult to achieve, such as thermally forbidden [2+2] cycloadditions. beilstein-journals.org

The efficiency of energy transfer depends on several factors, including the triplet-state energy of the photosensitizer and its excited-state lifetime. beilstein-journals.org Fluorenone and its derivatives are effective in this regard due to their ability to efficiently form triplet states. beilstein-journals.orgrsc.org This process can also involve interactions with molecular oxygen, where the excited fluorenone transfers energy to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), a key intermediate in many photo-oxidations. rsc.orgsemanticscholar.org

Role of Substituent Effects on Photophysical Properties

The photophysical properties of the fluorenone core can be significantly tuned by introducing various substituents onto its aromatic framework. The nature and position of these substituents alter the electronic distribution within the molecule, thereby affecting its absorption spectra, emission characteristics, and the efficiency of processes like intersystem crossing. researchgate.netrsc.org

Electron-withdrawing groups (EWGs), such as the cyano (-CN) group in this compound, have a pronounced effect. These groups generally lower the energy of the molecular orbitals. Research on fluorenone derivatives has shown that electron-withdrawing substituents can decrease the energy of the upper triplet states (like T₃) and, consequently, increase the rate constant of intersystem crossing. researchgate.net The fluorenone substructure itself acts as an electron acceptor due to its carbonyl group, a characteristic that is enhanced by other EWGs. rsc.org

Conversely, electron-donating groups (EDGs), such as amino (-NH₂) or methoxy (B1213986) (-OCH₃) groups, tend to increase the energy of the highest occupied molecular orbital (HOMO). This can lead to the formation of an intramolecular charge transfer (ICT) excited state, which often results in enhanced fluorescence quantum yields and strong emissive properties, particularly in polar solvents. researchgate.netmdpi.com For instance, 3-aminofluorenone derivatives are known for their strong emission from the ICT state. mdpi.com The photophysical behavior of substituted fluorenones is also highly sensitive to the solvent environment; increasing solvent polarity can enhance deactivation pathways like internal conversion, especially for derivatives with strong charge-transfer character. researchgate.net

The table below summarizes the general effects of different substituent types on the fluorenone core.

| Substituent Type | General Position(s) | Effect on Photophysical Properties | Key Process Influenced |

| **Electron-Withdrawing (e.g., -CN, -NO₂) ** | 1, 2, 3, or 4 | Decreases energy of the upper triplet state (T₃). researchgate.net | Increases intersystem crossing (ISC) rate. researchgate.net |

| Electron-Donating (e.g., -NH₂, -OCH₃) | 2, 3, or 4 | Can form an intramolecular charge transfer (ICT) state, often leading to enhanced fluorescence. researchgate.netmdpi.com | Governed by internal conversion, which increases with solvent polarity. researchgate.net |

| Halogens (e.g., -F) | Any | Photophysical characteristics are often similar to the parent fluorenone. researchgate.net | Dominated by singlet-triplet transition. researchgate.net |

| Chiral Groups | 1 | The excited singlet states show characteristics similar to the parent fluorenone, with suppressed ICT nature. koreascience.kr | Fluorescence quenching by chiral alcohols can show recognition effects. koreascience.kr |

Photocatalytic Applications and Mechanisms

Fluorenone derivatives have emerged as versatile and inexpensive metal-free photocatalysts, capable of driving a wide range of organic transformations under visible light irradiation. semanticscholar.orgresearchgate.net Their photocatalytic activity stems from the ability of their excited states to engage in single-electron transfer (SET) or energy transfer with substrate molecules, generating reactive intermediates. beilstein-journals.orgbeilstein-journals.org

Organic Photoredox Catalysis with Fluorenone Derivatives

In organic photoredox catalysis, the fluorenone catalyst is excited by light to a state with different redox potentials than its ground state. acs.org This excited state can then act as either an oxidant or a reductant. For example, in an oxidative cycle, the excited fluorenone can accept an electron from a substrate molecule, generating a radical cation and the fluorenone radical anion. Conversely, in a reductive cycle, the excited fluorenone can donate an electron. acs.org

Fluorenone-based photocatalysis has been successfully applied to:

Oxidation of Alcohols: 9-Fluorenone serves as an efficient, metal-free photocatalyst for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, using air as the terminal oxidant. researchgate.net

Cycloaddition Reactions: It can catalyze [4+2] and [2+2] cycloaddition reactions, such as the aza-Diels-Alder reaction, to produce complex heterocyclic structures. semanticscholar.org

Deoxygenative Cyclizations: Fluorenones themselves can be synthesized via photoredox catalysis, where biarylcarboxylic acids undergo an intramolecular deoxygenative radical cyclization. organic-chemistry.orgrsc.org This process involves the formation of an acyl radical that couples intramolecularly. organic-chemistry.org

The versatility of fluorenones as photoredox catalysts is enhanced by their tunable photophysical and electrochemical properties, which can be modified through substitution on the aromatic core. rsc.org

Radical Generation and Reactivity in Photocatalysis

A key feature of fluorenone photocatalysis is its ability to generate a variety of radical intermediates, which are central to many synthetic transformations. These radicals are typically formed through either hydrogen atom transfer (HAT) or single-electron transfer (SET) pathways.

Hydrogen Atom Transfer (HAT): The excited triplet state of fluorenone is a potent HAT agent. beilstein-journals.org It can abstract a hydrogen atom from a suitable donor, such as the benzylic position of a toluene (B28343) derivative or an alcohol, to generate a carbon-centered radical. rsc.orgacs.org This strategy has been employed for C-H functionalization reactions, including benzylic fluorination. rsc.org

Single-Electron Transfer (SET): The excited fluorenone can initiate SET processes to generate radical ions. For example, it can oxidize a molecule to form a radical cation or reduce a molecule to form a radical anion. acs.org These radical ions can then fragment or react further. For instance, photoredox-catalyzed reactions can generate acyl radicals from biarylcarboxylic acids or their derivatives, which are valuable precursors for carbonyl compounds. beilstein-journals.orgorganic-chemistry.org

The table below details various types of radicals generated using fluorenone-based photocatalysis.

| Radical Type | Precursor Molecule | Generation Mechanism | Fluorenone System |

| Carbon-centered (C(sp³)) | Alkanes (e.g., toluene derivatives) | Direct Hydrogen Atom Transfer (HAT) by excited triplet fluorenone. beilstein-journals.orgrsc.org | 9-Fluorenone rsc.org |

| Acyl Radical | Biaryl carboxylic acids | Oxidative fragmentation following SET or activation. beilstein-journals.orgorganic-chemistry.orgbeilstein-journals.org | Generic Photoredox Catalyst organic-chemistry.orgbeilstein-journals.org |

| Alkoxy Radical | Alcohols (e.g., 2,2,2-trichloroethanol) | Proton-Coupled Electron Transfer (PCET) via hydrogen bonding. acs.org | 9-Fluorenone-based MOF acs.org |

| Nitrogen-centered Radical | N-OMe amides | Oxidative SET followed by deprotonation, with the amide acting as a HAT reagent. nih.gov | Dicyanoanthracene (DCA) as photocatalyst (illustrative of the mechanism) nih.gov |

The ability to generate these diverse radical species under mild, light-driven conditions makes this compound and its parent systems powerful tools in modern synthetic organic chemistry.

Electrochemical Behavior and Electron Transfer Properties of 4 Cyano 9 Fluorenone

Redox Potentials and Cyclic Voltammetry Investigations

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of chemical species. For fluorenone derivatives, CV studies reveal their capacity to accept electrons in reversible or quasi-reversible steps. The reduction potentials are sensitive to the nature and position of substituents on the fluorenone core.

Investigations into a series of substituted fluorenones have shown that electron-withdrawing groups, such as the cyano group, make the reduction process more favorable (i.e., occur at less negative potentials). rsc.org While specific CV data for 4-cyano-9-fluorenone is not extensively detailed in readily available literature, studies on closely related compounds provide significant insight. For instance, cyclic voltammograms of 2,7-dicyano-4,5-dinitro-9-fluorenone derivatives exhibit multiple reversible one-electron reduction waves, which is characteristic of potent electron acceptors. researchgate.net The first reduction potential for these strongly substituted fluorenones can be significantly less negative than that of the parent 9-fluorenone (B1672902).

The typical CV experiment for these compounds involves dissolving the analyte in a solvent like dichloromethane (B109758) or dimethylformamide, with a supporting electrolyte such as tetrabutylammonium (B224687) tetrafluoroborate. researchgate.net The potentials are measured against a reference electrode, like a silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE). The half-wave reduction potential (E½) derived from these voltammograms is a key parameter indicating the ease of reduction of the molecule. For substituted fluorenones, these potentials correlate with substituent constants, confirming the electronic influence of groups like -CN on the redox properties. rsc.org

Table 1: Representative Redox Potentials of Substituted Fluorene (B118485) Derivatives

| Compound/System | First Reduction Potential (E½ or E_red) (V vs. SCE) | Experimental Conditions |

| 6,12-diethynylindeno[1,2-b]fluorene derivatives | ~ -0.5 to -0.7 | 1–5 mM analyte in 0.1M Bu₄NOTf/CH₂Cl₂, glassy carbon working electrode, Fc⁺/Fc internal standard. bradleydrose.com |

| 9-Fluorenone (anodic oxidation) | +1.48 | In boron trifluoride diethyl etherate (BFEE). researchgate.net |

| 9-Fluorenone (anodic oxidation) | +2.21 | In CH₂Cl₂ + 0.1 M Bu₄NBF₄. researchgate.net |

| 4CzIPN (a cyanoarene compound) | -1.21 | In Dichloromethane (DCM). acs.org |

Note: This table includes data from related fluorene and cyanoarene systems to provide context for the expected electrochemical behavior of this compound. The exact potentials for this compound may vary.

Electron Acceptor Characteristics and Electron Affinity Engineering

The electron acceptor capability of this compound stems from the combined electron-withdrawing effects of the carbonyl group at the 9-position and the cyano group at the 4-position. These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the molecule's electron affinity (EA). Electron affinity is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. A higher electron affinity indicates a stronger electron acceptor.

The introduction of a cyano group is a common strategy in "electron affinity engineering" for organic materials. The cyano group's strong electron-withdrawing nature (Hammett constant σ_meta = +0.56) effectively reduces both the HOMO and LUMO energy levels of a conjugated system. nih.gov This reduction in the LUMO level is particularly significant as it directly correlates with an increased electron affinity, making the molecule more readily accept electrons. Theoretical studies on other aromatic systems have demonstrated that cyano substitution consistently lowers the LUMO-HOMO energy gap and improves electronic properties. eujournal.org

For materials used in organic electronics, a low LUMO level is crucial for efficient electron injection and transport. Fluorenone-based molecules are recognized as promising electron-transporting materials precisely because of their electron-deficient carbonyl group. researchgate.net The addition of a cyano group further enhances this property, making this compound a potentially superior electron acceptor compared to the unsubstituted parent compound.

Table 2: Representative Frontier Molecular Orbital Energies

| Compound/System | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method/Source |

| PBCl-MTQF (F-substituted polymer) | -5.06 | -3.27 | 1.79 | Cyclic Voltammetry. nih.gov |

| PBCl-MTQCN (CN-substituted polymer) | -5.14 | -3.38 | 1.76 | Cyclic Voltammetry. nih.gov |

| Indeno[1,2-b]fluorene derivatives | -5.4 to -5.8 (calc.) | -3.3 to -3.5 (calc.) | ~2.1 (calc.) | DFT Calculations (B3LYP/6-311+G**). bradleydrose.com |

Note: This table illustrates the effect of cyano-substitution on the electronic properties of related polymer systems. A similar trend of lowered HOMO and LUMO energies is expected for this compound compared to unsubstituted 9-fluorenone.

Charge Transfer Complexation and Intermolecular Interactions

The strong electron-accepting nature of this compound makes it an ideal candidate for forming charge-transfer (CT) complexes with electron-donating molecules. A CT complex is formed when an electron donor and an electron acceptor are in close proximity, resulting in a weak electronic interaction that gives rise to a new, characteristic absorption band at a longer wavelength than the absorptions of the individual components.

Studies on fluorene-based acceptors with multiple cyano and nitro groups have demonstrated their ability to form 1:1 CT complexes with donors like N-propylcarbazole. researchgate.net In the solid state, these complexes often exhibit specific packing arrangements, such as alternating donor-acceptor stacks (...D-A-D-A...), which are crucial for charge transport in organic semiconductor devices. researchgate.net

The cyano group itself is versatile in mediating intermolecular interactions. nih.gov Beyond its role in defining the primary electron affinity, it can participate in non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds, which influence the molecular packing and morphology of thin films. The formation of these complexes is a key principle in the design of organic materials for applications such as solar cells and light-emitting diodes, where efficient charge separation and transport are required. nih.gov

Electrochemical Reaction Mechanisms in Organic Synthesis

The redox properties of fluorenone derivatives can be harnessed in organic synthesis through electrochemical methods. Electrosynthesis offers an environmentally friendly alternative to traditional chemical oxidants or reductants, as it uses electrons as the "reagent".

One significant application is in electrochemical polymerization. The electrochemical oxidation of 9-fluorenone can produce poly(9-fluorenone) films, a conductive polymer. researchgate.net The reaction proceeds via the oxidation of the fluorenone monomer to form radical cations, which then couple to form the polymer chain. The oxidation potential required for this process is highly dependent on the solvent and electrolyte system used. For instance, the oxidation potential of 9-fluorenone was found to be significantly lower in boron trifluoride diethyl etherate (BFEE) (+1.48 V vs. SCE) compared to a dichloromethane solution (+2.21 V vs. SCE), indicating that the reaction medium can be tailored to facilitate the polymerization. researchgate.net

Furthermore, the fluorenone core can be synthesized using electrochemical methods. For example, an electrochemical approach for the denitrogenation of aroylhydrazides has been developed to generate acyl radicals, which can then undergo cyclization to form fluorenones. acs.org While this example illustrates the synthesis of the core structure, the principle of using electrochemical triggers to initiate radical reactions can be broadly applied. The predictable reduction of the this compound moiety to a radical anion could be utilized to initiate subsequent carbon-carbon bond-forming reactions in electrosynthetic strategies.

Computational Chemistry and Theoretical Modeling of 4 Cyano 9 Fluorenone

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern quantum chemistry, offering a robust framework for calculating the electronic structure of molecules. Its efficacy lies in balancing computational affordability with a high degree of accuracy, making it a preferred method for exploring the ground-state properties of compounds like 4-cyano-9-fluorenone.

Molecular Geometry Optimization

A critical initial step in DFT studies involves molecular geometry optimization. This process systematically adjusts the atomic coordinates of a molecule to identify its most stable, lowest-energy configuration. For fluorenone derivatives, including this compound, optimizations are typically performed using established DFT functionals, such as B3LYP or ωB97XD, in conjunction with appropriate basis sets like 6-31G(d) or 6-31+G(d,p) rsc.orgnih.gov. These calculations can be conducted in a vacuum or simulated solvent environments to better mimic experimental conditions rsc.orgnih.gov. The resulting optimized geometry serves as the foundation for subsequent electronic structure analyses, including the detailed study of molecular orbitals and electrostatic potentials. While specific bond lengths and angles for this compound were not explicitly detailed in the analyzed search results, it is understood that fluorenone derivatives generally adopt a planar or near-planar conformation, with the cyano substituent positioned at the 4-position of the fluorenone core.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in understanding a molecule's electronic and optical characteristics, particularly its reactivity and propensity for charge transfer researchgate.netirjweb.com. DFT calculations are employed to determine the energy levels of these frontier orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key parameter that often correlates with a molecule's stability, chemical reactivity, and optical band gap irjweb.com. A narrower energy gap typically suggests increased reactivity and a greater tendency for intramolecular charge transfer irjweb.com.

Table 6.1: Representative HOMO-LUMO Gap Data for Fluorenone Derivatives and Related Systems

| Compound/System | HOMO-LUMO Gap (eV) | Computational Method (Example) | Reference |

| Imidazole Derivative (example) | 4.4871 | B3LYP/6-311G(d,p) | irjweb.com |

| Pyridyl-fluoren-9-one (PyFO) | 3.13 | DFT (B3LYP/6-311G(d,p)) | chemmethod.com |

| Fluorenone-based system (electron-withdrawing) | Varies | DFT | researchgate.net |

| Fluorenone-based system (electron-donating) | Varies | DFT | researchgate.net |

Note: Specific HOMO-LUMO gap data for this compound itself was not directly available in the provided search snippets. The table presents representative values from related systems to illustrate typical findings.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization technique that illustrates the electron density distribution around a molecule. It effectively highlights regions that are electron-rich (indicating nucleophilic sites) and electron-poor (indicating electrophilic sites) chemmethod.comresearchgate.netajchem-a.comajchem-a.com. DFT calculations are employed to generate these maps, which are crucial for understanding intermolecular interactions, predicting reaction pathways, and identifying the preferred sites for chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) represents the state-of-the-art computational methodology for investigating the electronic excitations of molecules. It extends the principles of DFT to describe the dynamic response of electron density to external time-varying perturbations, most commonly an applied electric field. This capability allows for the accurate calculation of excitation energies and related spectroscopic properties ohio-state.educhemrxiv.orgq-chem.com. TD-DFT is widely recognized for its advantageous balance between computational efficiency and predictive accuracy, establishing it as a standard tool for simulating molecular spectroscopy ohio-state.educhemrxiv.orgq-chem.com.

Excited State Energy Calculations

TD-DFT calculations yield vertical excitation energies, which represent the energy difference between the ground electronic state and excited electronic states calculated at the ground-state geometry ohio-state.educlaremont.edu. These calculations are fundamental for understanding a molecule's photophysical behavior, including its light absorption and emission characteristics. For a broad range of organic molecules, TD-DFT has demonstrated a capability to predict excitation energies with an average accuracy of approximately 0.3 eV when compared to experimental results ohio-state.educhemrxiv.orgq-chem.comclaremont.edu.

The excited states of fluorenone derivatives are of significant interest for their potential applications in organic electronics and optoelectronics researchgate.net. TD-DFT methods enable the identification of the nature of these excited states, distinguishing between transitions such as π-π* and charge-transfer (CT) states, and quantifying their contributions to various emission pathways researchgate.netchemrxiv.orgresearchgate.net. The electron-withdrawing nature of the cyano group in this compound is anticipated to modulate the energy and characteristics of these excited states, potentially imparting specific charge-transfer properties upon photoexcitation.

Simulation of Absorption and Emission Spectra

By computing the excitation energies and corresponding oscillator strengths for various electronic transitions, TD-DFT can effectively simulate the UV-Visible absorption spectra of molecules chemmethod.comgaussian.com. The oscillator strength is a measure of the probability that a specific electronic transition will occur upon interaction with light. These simulated spectra can then be rigorously compared with experimental data, serving both to validate the computational model and to provide deeper insights into the specific electronic transitions responsible for light absorption.

Although specific absorption and emission spectral data for this compound were not explicitly detailed within the analyzed search results, studies on analogous fluorenone compounds reveal absorption bands typically falling within the UV-Vis region researchgate.net. TD-DFT calculations are crucial for predicting the wavelengths at which maximum absorption occurs and the intensity of these absorption bands chemmethod.comgaussian.com. Furthermore, TD-DFT can be utilized to investigate excited-state dynamics and predict emission spectra, which are essential for a comprehensive understanding of fluorescence and phosphorescence phenomena researchgate.netchemrxiv.org. The demonstrated ability to fine-tune emission spectra through modifications in molecular structure, as observed in other fluorenone derivatives, underscores the utility of TD-DFT in rational molecular design researchgate.net.

Table 6.2: Representative TD-DFT Findings for Excitation Energies and Spectra

| Property/Method | Typical Accuracy | Computational Method | Notes | Reference |

| Excitation Energies | ~0.3 eV | TD-DFT | Predicts vertical excitation energies, valuable for simulating absorption spectra. | ohio-state.educhemrxiv.orgq-chem.com |

| Absorption Spectra | Varies | TD-DFT | Simulated by combining calculated excitation energies and oscillator strengths. | chemmethod.comgaussian.com |

| Emission Spectra | Varies | TD-DFT | Can be investigated to understand emission pathways and photophysical behavior. | researchgate.net |

| Excited State Nature | Varies | TD-DFT | Aids in identifying state types (e.g., π-π*, CT) and their respective contributions. | chemrxiv.orgresearchgate.net |

Note: Specific spectral data for this compound was not directly available in the provided search snippets. The table summarizes general findings from TD-DFT applications in this area.

Advanced Research Applications of 4 Cyano 9 Fluorenone Derivatives

Materials Science Applications

The inherent characteristics of 4-cyano-9-fluorenone derivatives, such as their charge transport capabilities and luminescence, make them highly suitable for a range of applications in materials science, from lighting technologies to energy conversion.

Derivatives of 9-fluorenone (B1672902) are recognized for their potential in advanced applications such as organic light-emitting diodes (OLEDs), bioimaging, and molecular sensing technologies due to their stimuli-responsive features. The strategic modification of the 9-fluorenone molecular architecture, for instance, by introducing electron-withdrawing groups like the cyano substituent, allows for precise control over the electronic states and emission pathways. This control enables the development of materials that can exhibit multiple forms of light emission, including fluorescence, charge transfer emission, room-temperature phosphorescence (RTP), and thermally activated delayed fluorescence (TADF).

Recent research has focused on developing green emitters for OLEDs with ideal emission peaks and ultra-narrow full-widths at half-maximum (FWHMs). One approach involves the synergistic use of rigid π-extension and cyano-substitution on a sky-blue multi-resonance TADF core. The introduction of cyano groups can induce a red-shift in the emission to the green region of the spectrum while significantly minimizing the FWHM. For example, a designed molecule, DBNO, demonstrated a vivid green emission with a high photoluminescence quantum yield of 96% and an exceptionally narrow FWHM of 19 nm. The OLED device based on this material exhibited a narrowband green emission peaked at 504 nm with an FWHM of 24 nm.

The table below summarizes the performance of an OLED device using a cyano-modified multi-resonance TADF emitter.

| Emitter | Emission Peak (nm) | FWHM (nm) | Photoluminescence Quantum Yield (%) |

| DBNO | 504 | 24 | 96 |

This table presents data for the DBNO emitter, highlighting its performance in an OLED device.

Fluorene-based compounds are integral to the development of various optical and electronic devices. The 9-fluorenone moiety, in particular, is a key component in creating bipolar charge transporting materials (CTMs) that are both air-stable and solution-processable. These materials are designed with both electron-donating and electron-accepting units to facilitate the transport of both holes and electrons.

In one study, fluorene-based CTMs incorporating 9-fluorenone, anthraquinone (B42736), and 9-dicyanofluorenylidine as electron-accepting groups were synthesized and analyzed. The hole mobility in these materials was found to be in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. However, electron transport in the compounds containing the 9-fluorenone chromophore was observed to be highly dispersive, and clear electron transients were not obtained. In contrast, molecules with anthraquinone and 9-dicyanofluorenylidine groups exhibited both hole and electron transport capabilities, with hole mobility being about an order of magnitude higher than electron mobility.

The charge transport mechanism in organic semiconductors can range from hopping-based transport in disordered systems to band-like transport in more crystalline structures. The efficiency of charge transport is influenced by factors such as molecular packing, temperature, and the presence of disorder. The unique structure of this compound derivatives, with their distinct electron-accepting character, makes them a subject of interest for understanding and tuning charge transport in organic semiconductor devices.

In the field of photovoltaics, this compound derivatives have been investigated as components of organic dyes for dye-sensitized solar cells (DSSCs). The typical architecture of these dyes follows a donor-π-bridge-acceptor (D-π-A) model, where the this compound unit can act as a π-bridge or part of the acceptor system.

One study synthesized four new organic dyes (F1-F4) using a fluorenone spacer, a triarylamine or fluorene (B118485) donor, and a cyanoacrylic acid as the anchoring and acceptor group. The electrochemical properties of these dyes showed that the HOMO and LUMO energy levels could be tuned by altering the donor moiety. The device based on dye F4, which included a triarylamine donor and an increased number of thienyl rings, achieved a power conversion efficiency (PCE) of 4.71% with a short-circuit current density (Jsc) of 11.71 mA cm⁻², an open-circuit voltage (Voc) of 565 mV, and a fill factor (FF) of 0.71. The maximum incident photon-to-current conversion efficiency (IPCE) for this device reached 80%.

Another research effort focused on three N-phenylphenothiazine dyes with a fluorenone unit linked to aryl rings as π-bridges and cyanoacrylic acid as the acceptor. These DSSCs achieved photoelectric conversion efficiencies ranging from 5.24% to 5.75%. The dye featuring a furan (B31954) bridge demonstrated the best photovoltaic performance, attributed to better molecular planarity and a broader light-absorbing range, which improved the Jsc. The dye with a benzene (B151609) bridge exhibited the highest Voc due to reduced charge recombination.

The table below details the photovoltaic performance of DSSCs based on different fluorenone-containing organic dyes.

| Dye | Jsc (mA cm⁻²) | Voc (mV) | FF | PCE (%) |

| F4 | 11.71 | 565 | 0.71 | 4.71 |

| DPA-1 (Benzene bridge) | - | Highest | - | 5.24 - 5.75 |

| DPA-2 (Furan bridge) | Highest | - | - | 5.24 - 5.75 |

| DPA-3 (Thiophene bridge) | - | - | - | 5.24 - 5.75 |

This table summarizes the performance parameters for DSSCs based on the F4 dye and the range of efficiencies for the DPA series of dyes.

Bioimaging and Molecular Sensing Technologies

The unique photophysical properties of this compound derivatives make them promising candidates for applications in bioimaging and molecular sensing. Their fluorescence can be sensitive to the local environment, such as solvent polarity, allowing them to act as probes.

Fluorene-based fluorogens have been developed that exhibit aggregation-induced emission (AIE), a phenomenon where the material is non-emissive in solution but becomes highly luminescent upon aggregation. This property is particularly useful for imaging biological systems. A series of fluorene-derived cyanostilbenes demonstrated solvatochromic and vapochromic properties. One derivative, in particular, showed enhanced properties due to an extended donor-acceptor structure and was successfully used as a probe for live-cell imaging.

Furthermore, radioiodinated 9-fluorenone derivatives have been developed as tracers for single-photon emission computed tomography (SPECT) imaging. These tracers are designed to target specific receptors in the brain, such as the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR), which is linked to neurological disorders. One such derivative exhibited high binding affinity and robust brain uptake, demonstrating its potential as a promising radiotracer for imaging these receptors.

Organic Synthesis Reagent and Intermediate Utility

9-Fluorenone and its derivatives are valuable intermediates in organic synthesis. They serve as foundational building blocks for a variety of more complex molecules, including fine chemicals and advanced polymer materials. The reactivity of the carbonyl group and the aromatic rings allows for a wide range of chemical transformations.

The synthesis of substituted fluoren-9-ones can be achieved through various methods, including palladium-catalyzed carbonylative C-C bond formation reactions and cyclocarbonylation of o-halobiaryls. These methods offer efficient routes to a wide array of fluorenone derivatives bearing different functional groups. 9-Fluorenone itself can be synthesized through the oxidation of fluorene.

As a pivotal intermediate, 9-fluorenone is used in the manufacturing of materials such as bisphenol hydrazine, mercapto benzoxazine (B1645224) resin, and acrylate (B77674) resin. It also acts as a modifier for polymers like polycarbonate and epoxy resins, enhancing their performance characteristics. The predictable reactivity of 9-fluorenone makes it a reliable choice for achieving high yields and purity in the synthesis of these complex products.

Supramolecular Assemblies and Functional Architectures

The ability of molecules to self-assemble into well-defined, functional structures is a cornerstone of supramolecular chemistry. The planar and aromatic nature of the fluorenone core, combined with specific functional groups, allows this compound derivatives to participate in non-covalent interactions like π-π stacking, leading to the formation of ordered supramolecular architectures.

Research into fluorene-derived cyanostilbenes has shown that their aggregation-induced emission properties are mediated by supramolecular self-assembly. The formation of nano-flakes and cuboid-shaped nanocrystals was confirmed through microscopy studies. This self-assembly is driven by intermolecular interactions that restrict intramolecular rotations, leading to enhanced fluorescence in the aggregated state. These types of supramolecular structures are of interest for creating materials with tunable optical properties and for applications in nanotechnology.

Future Research Directions and Emerging Trends for 4 Cyano 9 Fluorenone

Novel Synthetic Routes and Functionalization Strategies

The development of efficient, sustainable, and highly selective synthetic methodologies for 4-cyano-9-fluorenone and its derivatives remains a key area for future research. Current approaches often involve the cyanation of pre-functionalized fluorenone precursors, such as 4-bromo-9-fluorenone, typically utilizing metal-catalyzed reactions beilstein-journals.org. Another route involves the functionalization of dibromofluorenone followed by cyanation lookchem.com.

Emerging trends point towards greener synthesis protocols, minimizing waste and energy consumption. This could include exploring catalytic systems that operate under milder conditions, utilizing bio-based solvents, or developing one-pot multi-component reactions. Furthermore, research into direct C-H functionalization strategies that can selectively introduce or modify cyano groups on the fluorenone scaffold without requiring pre-functionalized starting materials would represent a significant advancement. The development of regioselective methods to functionalize specific positions of the fluorenone core while preserving the cyano group is also crucial for creating tailored molecular architectures.

Table 1: Selected Synthetic Approaches and Yields

| Precursor/Method | Reagents/Conditions | Yield (%) | Reference |

| 4-bromo-9H-fluorene | CuCN, DMF, 150 °C, 16h | 38 | beilstein-journals.org |

| 2,7-dibromofluorenone | Suzuki coupling, then nucleophilic metal-catalyzed cyanation | N/A | lookchem.com |

| Benzamide ortho-arylation | Pd-catalyzed reaction with (CF₃CO)₂O (specific N-alkyl substituent dependent) | 62-79 | nih.gov |

| 9-fluorenone (B1672902) | Cyanoethanoic acid hydrazide, dioxane, reflux | 85 | google.com |

Exploration of New Photophysical Phenomena in Cyano-Fluorenones

The electronic nature of the cyano group significantly influences the photophysical properties of fluorenone derivatives. Research is increasingly focusing on understanding and harnessing phenomena such as intramolecular charge transfer (ICT), thermally activated delayed fluorescence (TADF), room temperature phosphorescence (RTP), and stimuli-responsive emission. The electron-withdrawing cyano group at the 4-position can tune the energy levels, potentially leading to efficient charge separation and unique emissive pathways.

Future research should delve deeper into the excited-state dynamics of this compound, investigating its fluorescence quantum yields, lifetimes, and the mechanisms governing CT emission. Exploring its potential for TADF, which is critical for high-efficiency organic light-emitting diodes (OLEDs), by designing derivatives with small singlet-triplet energy gaps (ΔE_ST) is a key direction. Furthermore, understanding how external stimuli like solvent polarity, temperature, or pH can modulate its emission properties could unlock applications in sensing and smart materials.